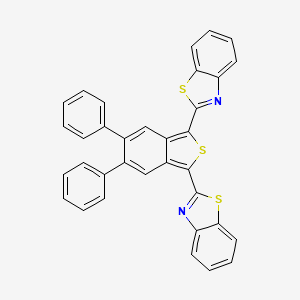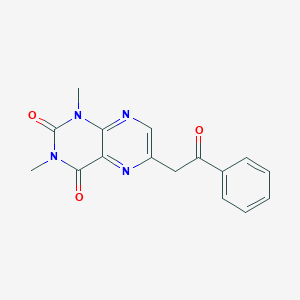
2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiene core flanked by benzothiazole groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable benzothiene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anti-cancer and anti-microbial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s fluorescent properties are attributed to its ability to undergo excited state proton transfer (ESPT) processes, which are influenced by its molecular structure .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use in catalysis.
2,2’-Bis(3-phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in organic synthesis.
Uniqueness
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) stands out due to its unique structural features and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in biological and industrial applications make it a valuable compound for further research and development.
Propiedades
Número CAS |
643768-28-9 |
|---|---|
Fórmula molecular |
C34H20N2S3 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
2-[3-(1,3-benzothiazol-2-yl)-5,6-diphenyl-2-benzothiophen-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C34H20N2S3/c1-3-11-21(12-4-1)23-19-25-26(20-24(23)22-13-5-2-6-14-22)32(34-36-28-16-8-10-18-30(28)38-34)39-31(25)33-35-27-15-7-9-17-29(27)37-33/h1-20H |
Clave InChI |
FIRSNRAUMTWPGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(SC(=C3C=C2C4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)

![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)

![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)

